5-Hydroxyheptanoic acid

Description

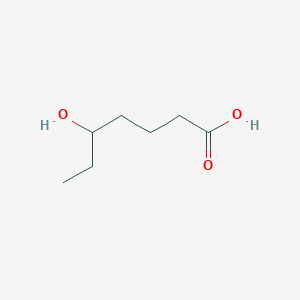

Structure

2D Structure

3D Structure

Properties

CAS No. |

13730-52-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

5-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H14O3/c1-2-6(8)4-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

ICKVZOWXZYBERI-UHFFFAOYSA-N |

SMILES |

CCC(CCCC(=O)O)O |

Canonical SMILES |

CCC(CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Identification and Significance of 5-Hydroxyheptanoic Acid

This guide provides a comprehensive overview of 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid. While a detailed historical record of its initial discovery is not extensively documented in scientific literature, this document elucidates the scientific context of its identification, the analytical methodologies crucial for its characterization, and its emerging biological significance. This paper is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and related pathologies.

Introduction: The Chemical Landscape of Hydroxy Fatty Acids

Hydroxy fatty acids are a class of fatty acids containing at least one hydroxyl group in their aliphatic chain. Their presence in biological systems is often indicative of specific metabolic pathways, including fatty acid oxidation and xenobiotic metabolism. These molecules play crucial roles in cellular signaling, energy metabolism, and as structural components of lipids.[1][2] The position of the hydroxyl group is a key determinant of their biological function and metabolic origin.

This compound belongs to the family of medium-chain fatty acids, which are characterized by an aliphatic tail of six to twelve carbon atoms.[3][4] Its structure consists of a seven-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the C-5 position.

The Context of Discovery: Parallels with Metabolically Related Compounds

The identification of this compound likely emerged from broader investigations into fatty acid metabolism and the diagnosis of metabolic disorders. A parallel can be drawn with the discovery and characterization of 5-hydroxyhexanoic acid, a closely related compound. 5-hydroxyhexanoic acid has been identified as a product of fatty acid degradation and is found in elevated levels in individuals with certain metabolic conditions, such as non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[3][4] It is also associated with the metabolism of medium-chain triglycerides (MCTs), which are used in clinical nutrition.[3][4]

Given this context, the initial identification of this compound was likely achieved through the analysis of biological fluids (urine, plasma) from patients with suspected metabolic disorders or those on specialized diets. The impetus for its identification would have been the need to understand atypical fatty acid metabolism and to identify novel biomarkers for disease diagnosis and monitoring.

Analytical Methodologies for Identification and Quantification

The identification of this compound in complex biological matrices requires sophisticated analytical techniques capable of separating and identifying structurally similar molecules with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including fatty acids.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Extraction: Acidify the biological sample (e.g., urine) to a pH of ~1-2 with HCl. Extract the organic acids with a suitable solvent such as ethyl acetate or diethyl ether.

-

Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Injector: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification of known compounds.

-

-

Causality in Experimental Choices: The derivatization step is critical as it prevents the thermal degradation of the hydroxy acid in the hot GC injector and column, and it improves the chromatographic peak shape. The choice of a specific temperature program is determined by the need to achieve baseline separation of various organic acids present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): For urine or other complex matrices, SPE can be used to clean up the sample and concentrate the analytes. A mixed-mode or ion-exchange sorbent is often effective.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

-

Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Acquisition: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

-

-

Trustworthiness through Self-Validation: The use of tandem mass spectrometry (MS/MS) in LC-MS provides a high degree of confidence in the identification. The fragmentation pattern of the parent ion is a unique chemical fingerprint, and monitoring a specific fragment ion transition minimizes the chances of false positives from interfering compounds in the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS-based methods, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural elucidation of novel compounds. For a known compound like this compound, NMR can be used to confirm its identity and purity in a synthesized standard.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the reduction of a corresponding keto acid.

Illustrative Synthetic Pathway

Caption: A simplified representation of a possible synthetic route to this compound.

Biological Significance and Potential as a Biomarker

While direct research on this compound is limited, its biological role can be inferred from the metabolism of heptanoic acid and other odd-chain fatty acids. Triheptanoin, a triglyceride of heptanoic acid, has been investigated as a therapeutic agent for metabolic and neurodegenerative diseases.[5] The metabolism of heptanoic acid can lead to the formation of various intermediates, and it is plausible that this compound is a minor metabolite.

The identification of this compound in biological fluids could be significant in the context of:

-

Inborn Errors of Metabolism: Its presence may indicate a disruption in the normal fatty acid oxidation pathways.

-

Dietary Interventions: Monitoring its levels could be relevant in patients receiving MCT or triheptanoin therapy.

-

Gut Microbiome Metabolism: Some gut bacteria are known to produce hydroxy fatty acids, and this compound could be a product of microbial metabolism.

Future Directions

The field of metabolomics is continuously uncovering novel metabolites and elucidating their roles in health and disease. Future research on this compound should focus on:

-

Quantitative Method Validation: Developing and validating robust quantitative assays for its measurement in various biological matrices.

-

Clinical Correlation Studies: Investigating the association of its levels with specific diseases, dietary patterns, and gut microbiome compositions.

-

Functional Studies: Elucidating its specific biological functions, if any, at the cellular and molecular level.

Workflow for Investigating Novel Hydroxy Fatty Acids

Caption: A proposed workflow for the discovery and validation of novel hydroxy fatty acids as biomarkers.

Conclusion

This compound represents one of the myriad of metabolites that populate the human metabolome. While its individual history is not as well-defined as some other biomolecules, its scientific importance is understood through the lens of fatty acid metabolism and the analytical technologies that enable its detection. The principles and methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel metabolites, which will undoubtedly lead to new insights into human health and disease.

References

- Human Metabolome Database. (2005). Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21421631, 4-Ethyl-5-hydroxyheptanoic acid.

- FooDB. (2011). Compound 5-Hydroxyhexanoic acid (FDB022093).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59763149, 5-Hydroxy-2,4-dimethylheptanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138016, 7-Hydroxyheptanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083220, 3-hydroxyheptanoic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2750949, 2-Hydroxyheptanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34663, 5-Hydroxy-octanoic acid.

- Wehbe, Z., & Tucci, S. (2016). Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases. Journal of Inherited Metabolic Disease, 39(1), 3-8.

- Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(2), 117–130.

- Tvrzicka, E., Kremmyda, L. S., Stankova, B., & Zak, A. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 195-202.

Sources

- 1. Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2: fatty acid physiological roles and applications in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525) [hmdb.ca]

- 4. Showing Compound 5-Hydroxyhexanoic acid (FDB022093) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Identification of 5-Hydroxyheptanoic Acid in Planta: Biosynthetic Hypotheses and Analytical Strategies

Abstract: The landscape of plant-derived natural products is vast and continues to be a fertile ground for the discovery of novel bioactive compounds. Among the myriad of chemical structures, hydroxy fatty acids (HFAs) represent a class of molecules with significant biological activities and industrial applications. While various HFAs have been identified in plants, the presence of 5-hydroxyheptanoic acid remains unconfirmed. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond a simple review of existing literature to propose hypothetical biosynthetic pathways for this compound in plants, grounded in established principles of fatty acid metabolism. The core of this document is a detailed, step-by-step analytical workflow, designed as a self-validating system for the unambiguous identification and quantification of this elusive molecule. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the necessary tools to explore the potential existence of this compound in the plant kingdom, a discovery that could unlock new avenues in pharmacology and biotechnology.

Part 1: The Elusive Presence of this compound in the Plant Kingdom

A thorough review of current scientific literature reveals a conspicuous absence of reports on the natural occurrence of this compound in plant species. The focus of plant lipidomics has largely been on other forms of hydroxy fatty acids. For instance, ω-hydroxy acids, which are hydroxylated on the terminal carbon, are well-documented components of plant polymers like cutin and suberin, where they contribute to creating protective barriers.[1] These are typically longer chain fatty acids (C16 and C18) and are synthesized by cytochrome P450 enzymes.[1] Similarly, α-hydroxy acids (2-hydroxy acids) are known constituents of plant sphingolipids and seed oils.[2][3]

The most well-known plant HFA is arguably ricinoleic acid (12-hydroxy-octadeca-cis-9-enoic acid), which constitutes up to 90% of the fatty acids in castor bean (Ricinus communis) seed oil.[4] Its biosynthesis is catalyzed by a specific fatty acid hydroxylase. While the study of plant fatty acid metabolism is extensive, particularly concerning long-chain and very-long-chain fatty acids, the realm of medium-chain hydroxy fatty acids, such as a hydroxylated C7 acid, remains largely unexplored in the botanical context. This guide, therefore, operates on the frontier of discovery, providing a robust scientific framework for a targeted search.

Part 2: Hypothetical Biosynthesis of this compound in Plants

While direct evidence is lacking, we can postulate a plausible biosynthetic pathway for this compound in plants by drawing parallels with known fatty acid hydroxylation mechanisms. The synthesis would likely begin with the seven-carbon fatty acid, heptanoic acid. The key transformation would be the regioselective hydroxylation at the C-5 position.

In plants, the enzymes primarily responsible for the hydroxylation of fatty acids are cytochrome P450-dependent monooxygenases.[5] These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acid chains at various positions. While ω- and α-hydroxylation are more commonly studied, in-chain hydroxylation is also a known capability of certain plant P450s.[5] For example, some P450 enzymes can hydroxylate fatty acids at intermediate positions as part of the biosynthetic pathway for compounds like sporopollenin.[5]

Therefore, a hypothetical pathway could involve:

-

Heptanoic Acid Synthesis: Heptanoic acid, a medium-chain fatty acid, would first need to be synthesized. While less common than their long-chain counterparts, the machinery for medium-chain fatty acid synthesis exists in some plant species.[6]

-

Cytochrome P450-mediated Hydroxylation: A specific, yet-to-be-identified cytochrome P450 enzyme would then catalyze the hydroxylation of heptanoic acid at the C-5 position. This enzyme would likely be a member of a P450 family known for fatty acid hydroxylation, but with a substrate specificity that includes medium-chain fatty acids.

Sources

- 1. Naturally occurring ω-Hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

5-Hydroxyheptanoic Acid in Microbial Metabolism: From Biosynthesis to Biological Significance

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of 5-hydroxyheptanoic acid within the context of microbial metabolism. It is designed for researchers, scientists, and drug development professionals seeking to understand the synthesis, degradation, and potential roles of this and similar medium-chain length hydroxy fatty acids. The content synthesizes established biochemical principles with actionable experimental protocols, offering a foundational framework for investigating this specialized area of microbial biochemistry.

Introduction and Postulated Relevance

This compound is a seven-carbon chain fatty acid with a hydroxyl group at the C5 position. While not as extensively studied as other microbial metabolites, its structure suggests a potential role as an intermediate in both anabolic and catabolic pathways. Medium-chain length (mcl) hydroxy fatty acids are known precursors for biopolymers like polyhydroxyalkanoates (PHAs) and can be involved in quorum sensing or as byproducts of fatty acid oxidation.

The study of this compound is relevant for several fields:

-

Biopolymer Production: Understanding its synthesis could lead to the development of novel PHA plastics with unique material properties.

-

Bioremediation: Microbes capable of metabolizing odd-chain fatty acids and their derivatives are of interest for breaking down industrial byproducts.

-

Drug Discovery: Microbial fatty acid metabolism pathways are potential targets for antimicrobial agents.

This guide will explore the hypothetical metabolic pathways for this compound, provide detailed methods for its detection and analysis, and discuss its potential biological functions.

Postulated Metabolic Pathways

Direct evidence for the specific microbial metabolism of this compound is not abundant in current literature. However, we can infer its metabolic context from well-established principles of fatty acid biosynthesis and degradation.

Hypothetical Biosynthesis

The formation of this compound could occur through several potential routes, primarily linked to the fatty acid synthesis (FAS) or β-oxidation pathways. One plausible mechanism involves the hydroxylation of a heptanoic acid precursor.

-

Mechanism: A cytochrome P450 monooxygenase or a similar hydroxylase could introduce a hydroxyl group at the ω-2 (C5) position of heptanoyl-CoA. This type of regioselective hydroxylation is a known mechanism for modifying fatty acids in various microorganisms. The resulting 5-hydroxyheptanoyl-CoA could then be hydrolyzed to this compound.

Below is a diagram illustrating this postulated biosynthetic route.

Caption: Postulated biosynthetic pathway for this compound.

Hypothetical Catabolism via β-Oxidation

The most probable degradation route for this compound is through the β-oxidation spiral. The presence of the hydroxyl group necessitates an initial oxidation step before the core β-oxidation cycle can proceed.

-

Mechanism:

-

Activation: this compound is first activated to its CoA thioester, 5-hydroxyheptanoyl-CoA, by an acyl-CoA synthetase.

-

Oxidation of Hydroxyl Group: A hydroxyacyl-CoA dehydrogenase oxidizes the C5 hydroxyl group to a ketone, forming 5-oxoheptanoyl-CoA.

-

β-Oxidation Cycles: The resulting 5-oxoheptanoyl-CoA can then enter the standard β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is a common product from the degradation of odd-chain fatty acids.

-

The diagram below outlines this proposed catabolic sequence.

Caption: Postulated catabolic pathway for this compound.

Analytical Methodologies

Accurate identification and quantification of this compound in microbial cultures require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, typically requiring a derivatization step to increase the volatility of the analyte.

Sample Preparation and Extraction

The choice of extraction method is critical for isolating mcl-hydroxy fatty acids from a complex biological matrix.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between immiscible solvents (e.g., ethyl acetate and acidified aqueous phase). | Adsorption onto a solid sorbent followed by selective elution. |

| Typical Solvents | Ethyl acetate, Diethyl ether, Hexane. | C18 or mixed-mode cartridges. |

| Advantages | Simple, cost-effective. | High recovery, cleaner extracts, potential for automation. |

| Disadvantages | Can be less selective, may form emulsions. | Higher cost, requires method development. |

Derivatization for GC-MS Analysis

To make this compound suitable for GC-MS analysis, its polar carboxyl and hydroxyl groups must be masked through derivatization. Silylation is the most common and effective method.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent.

-

Reaction: BSTFA reacts with the active hydrogens on both the carboxyl and hydroxyl groups to replace them with a non-polar trimethylsilyl (TMS) group, creating a volatile derivative.

Detailed Experimental Protocol: GC-MS Quantification

This protocol provides a self-validating workflow for the quantification of this compound from a microbial culture supernatant.

1. Sample Preparation: a. Centrifuge 5 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells. b. Transfer 1 mL of the supernatant to a clean glass tube. c. Add an internal standard (e.g., a known amount of deuterated this compound or a structurally similar compound like 3-hydroxyhexanoic acid). d. Acidify the sample to pH < 2 with 6M HCl to protonate the carboxylic acid.

2. Liquid-Liquid Extraction: a. Add 2 mL of ethyl acetate to the acidified sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube. e. Repeat the extraction on the aqueous phase with another 2 mL of ethyl acetate and combine the organic layers.

3. Solvent Evaporation and Derivatization: a. Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C. b. To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

4. GC-MS Analysis: a. GC Column: Use a non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C. d. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550. e. Identification: The di-TMS derivative of this compound will have a specific retention time and a characteristic mass spectrum. Look for key fragment ions, such as the M-15 ion (loss of a methyl group from a TMS moiety). f. Quantification: Create a calibration curve using known concentrations of a this compound standard treated with the same protocol. Quantify the analyte by comparing its peak area relative to the internal standard against the calibration curve.

The following diagram illustrates the complete analytical workflow.

Caption: Experimental workflow for GC-MS analysis of this compound.

Concluding Remarks and Future Directions

While this compound remains a sparsely studied metabolite, its structural characteristics place it at the crossroads of several key microbial metabolic pathways. The hypothetical frameworks for its biosynthesis and catabolism presented here provide a logical starting point for investigation. The detailed analytical protocol offers a robust method for its detection and quantification, enabling researchers to explore its presence in various microbial systems.

Future research should focus on:

-

Screening: Systematically screening microbial libraries for the production or degradation of this compound.

-

Genetic Studies: Identifying and characterizing the specific enzymes (hydroxylases, dehydrogenases) responsible for its metabolism.

-

Functional Assays: Investigating its potential role as a signaling molecule in processes like quorum sensing or biofilm formation.

By applying the principles and protocols outlined in this guide, the scientific community can begin to elucidate the precise role of this compound and other mcl-hydroxy fatty acids in the intricate world of microbial metabolism.

References

(Note: As direct references for "this compound in microbial metabolism" are scarce, this list includes authoritative sources on the foundational principles and methods described, such as fatty acid analysis, β-oxidation, and biosynthesis of related compounds.)

- Source: A review article providing comprehensive details on GC-MS and other mass spectrometry techniques for analyzing PHA monomers, which are structurally related to this compound.

- Title: β-Oxidation Source: A foundational overview of the beta-oxidation pathway for fatty acid degradation, which is the basis for the postulated catabolism of this compound. URL:[Link]

- Title: Fatty Acid Composition of Bacteria Source: A chapter detailing methods for analyzing fatty acids in bacteria, including extraction and derivatization for GC analysis. This provides the basis for the analytical protocol. URL:[Link]

The Endogenous Presence of 5-Hydroxyheptanoic Acid in Humans: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the current understanding and analytical considerations surrounding 5-hydroxyheptanoic acid in human biology. While the endogenous presence of this specific medium-chain hydroxy fatty acid is not definitively established in existing literature, this document delves into the theoretical metabolic pathways that could lead to its formation, drawing parallels from known fatty acid metabolism. It further serves as a practical resource for researchers and drug development professionals by outlining detailed, state-of-the-art analytical methodologies for its potential detection and quantification in human biological matrices. The guide emphasizes a rigorous, scientifically-grounded approach to investigating novel metabolites, from hypothesis generation to validated analytical workflows.

Introduction: The Enigma of this compound

Medium-chain fatty acids (MCFAs) and their derivatives play crucial roles in human metabolism, serving as energy sources and signaling molecules. Hydroxylated fatty acids, in particular, are often intermediates in metabolic pathways or biomarkers for specific physiological or pathological states. While various hydroxy fatty acids have been identified and characterized in humans, the endogenous presence of this compound remains an open question.

Heptanoic acid (C7), an odd-chain fatty acid, has garnered significant interest as a therapeutic agent, particularly in the form of triheptanoin, for certain fatty acid oxidation disorders.[1][2][3][4] Its metabolism to propionyl-CoA provides an anaplerotic source for the Krebs cycle.[1][3] The metabolic fate of heptanoic acid is therefore of considerable clinical interest. This guide explores the hypothesis of this compound as a potential, yet undiscovered, metabolite in human fatty acid metabolism and provides the scientific framework for its investigation.

Theoretical Metabolic Pathways and Potential Biological Significance

The formation of hydroxylated fatty acids typically occurs through alpha-, beta-, or omega-oxidation pathways. The position of the hydroxyl group is indicative of the enzymatic system involved.

-

α-Hydroxylation: Occurs at the C-2 position. 2-hydroxyheptanoic acid has been identified as a metabolite.[5]

-

β-Hydroxylation: Occurs at the C-3 position as part of the beta-oxidation cycle. 3-hydroxyheptanoic acid is a known intermediate.[6]

-

ω-Hydroxylation: Occurs at the terminal carbon (C-7 for heptanoic acid), catalyzed by cytochrome P450 enzymes of the CYP4 family. 7-hydroxyheptanoic acid is a known omega-hydroxy fatty acid.[7]

-

ω-1 Hydroxylation: Occurs at the carbon adjacent to the terminal carbon (C-6 for heptanoic acid). 5-hydroxyhexanoic acid is an example of an (ω-1) hydroxylation product of hexanoic acid, particularly noted during medium-chain triglyceride (MCT) feeding.[8]

The formation of this compound would represent an ω-2 hydroxylation of heptanoic acid. While less common than other forms of hydroxylation, the enzymatic machinery for such a reaction may exist, potentially as a result of non-specific activity of certain hydroxylases or in specific metabolic states.

The potential biological significance of this compound, if present, is currently unknown. However, based on the roles of other hydroxy fatty acids, it could potentially be involved in:

-

Modulation of cellular signaling pathways.

-

Serving as a biomarker for specific metabolic dysregulations , particularly in the context of fatty acid oxidation disorders or during therapy with heptanoic acid-based treatments.[1][9]

-

Acting as a precursor for further metabolic conversion.

Below is a conceptual diagram illustrating the known and hypothetical hydroxylation pathways of heptanoic acid.

Analytical Methodologies for Detection and Quantification

The definitive identification and accurate quantification of this compound in biological matrices require a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[10][11][12][13][14]

Sample Selection and Preparation

The choice of biological matrix is critical and depends on the research question.

-

Plasma/Serum: Reflects the circulating levels of the analyte.

-

Urine: Provides a non-invasive way to assess the excretion of the metabolite.

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.

Step-by-Step Protocol for Sample Preparation (Plasma/Serum):

-

Internal Standard Spiking: To a 100 µL aliquot of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound). This is crucial for accurate quantification, as it corrects for variations in sample recovery and matrix effects.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other isomers and matrix components.

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will effectively elute the analyte.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like this compound.

-

Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Hypothetical MRM Transitions for this compound (Molecular Weight: 146.18 g/mol ):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 145.1 | Hypothetical | To be optimized |

| Stable Isotope Labeled Internal Standard | To be synthesized | To be determined | To be optimized |

Note: The specific product ions and collision energies need to be determined experimentally by infusing a pure standard of this compound into the mass spectrometer.

The following diagram outlines the proposed analytical workflow.

Method Validation

Any developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

-

Selectivity and Specificity: Ensuring that other components in the matrix do not interfere with the measurement of the analyte.

-

Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.

-

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Future Directions

The endogenous presence of this compound in humans is a compelling, yet unproven, hypothesis. This guide provides a foundational framework for researchers to investigate this possibility. The metabolic pathways of medium-chain fatty acids, particularly in the context of therapeutic interventions and inborn errors of metabolism, offer a logical starting point for this exploration.

The analytical methodologies detailed herein, centered around LC-MS/MS, provide a clear and robust pathway for the sensitive and specific detection of this compound. Future research should focus on:

-

Synthesis of an analytical standard and a stable isotope-labeled internal standard for this compound.

-

Development and validation of an LC-MS/MS method as outlined in this guide.

-

Screening of human samples from healthy individuals and patient populations with relevant metabolic disorders to ascertain the presence and potential concentration range of this compound.

The discovery of endogenous this compound could open new avenues for understanding fatty acid metabolism and may provide a novel biomarker for health and disease.

References

- Human Metabolome Database. (2005). Metabocard for 5-Hydroxyhexanoic acid (HMDB0000525).

- National Institutes of Health. (n.d.). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PMC - NIH.

- National Institutes of Health. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxyheptanoic acid. PubChem.

- National Institutes of Health. (n.d.). Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy. PMC - NIH.

- CRASH! Medical Review Series. (2022, February 2). Fatty Acid Metabolism and Disorders. YouTube.

- PubMed. (n.d.). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency.

- Saudi Food & Drug Authority. (n.d.). A Randomized, Double-blind, Multicenter Study to Determine the Effect of Triheptanoin Compared with Even-chain, Medium-chain Triglycerides (MCT) on Major Clinical Events (MCEs) in Pediatric Patients with Long-chain Fatty Acid Oxidation Disorders (LC-FAOD).

- National Center for Biotechnology Information. (n.d.). 5-Hydroxypentanoic acid. PubChem.

- PubMed. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum.

- National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem.

- ResearchGate. (2021). (PDF) Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum.

- National Center for Biotechnology Information. (n.d.). 3-hydroxyheptanoic Acid. PubChem.

- PubMed. (n.d.). Determination of total, free and esterified short-chain fatty acid in human serum by liquid chromatography-mass spectrometry.

- PubMed. (n.d.). Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry.

Sources

- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Randomized, Double-blind, Multicenter Study to Determine the Effect of Triheptanoin Compared with Even-chain, Medium-chain Triglycerides (MCT) on Major Clinical Events (MCEs) in Pediatric Patients with Long-chain Fatty Acid Oxidation Disorders (LC-FAOD) | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 5. 2-Hydroxyheptanoic acid | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-hydroxyheptanoic Acid | C7H14O3 | CID 3083220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525) [hmdb.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of total, free and esterified short-chain fatty acid in human serum by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 5-Hydroxyheptanoic Acid from Fatty Acid Feedstocks

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of 5-hydroxyheptanoic acid (5-HHA), a valuable C7 hydroxy acid, from renewable fatty acid precursors. It elucidates the core biochemical principles, presents detailed experimental methodologies, and explores the challenges and future directions in this field of metabolic engineering.

Part 1: Introduction and Strategic Importance

The Chemical Profile of this compound (5-HHA)

This compound is a seven-carbon carboxylic acid featuring a hydroxyl group on the fifth carbon. This bifunctional nature—possessing both a carboxyl and a hydroxyl group—makes it a versatile and valuable building block for chemical synthesis. Its chirality at the C5 position offers potential for the creation of stereospecific polymers and pharmaceutical intermediates.

Applications in Polymer and Pharmaceutical Industries

The unique structure of 5-HHA positions it as a precursor for a variety of high-value chemicals. It is a key monomer for the synthesis of specialty polyesters and polyamides, imparting unique properties such as hydrophilicity and biodegradability. In the pharmaceutical sector, it can serve as a scaffold or intermediate in the synthesis of complex bioactive molecules. The microbial production of such non-natural chemicals is a rapidly advancing field, enabling sustainable manufacturing from renewable feedstocks.[1]

Rationale for Biosynthesis: A Sustainable and Selective Approach

Traditional chemical synthesis routes to hydroxy acids often require harsh reaction conditions, expensive catalysts, and can generate significant environmental waste.[2] In contrast, biosynthesis via microbial fermentation offers a sustainable alternative, utilizing renewable feedstocks like vegetable oils.[3] The high specificity of enzymes provides unparalleled control over regioselectivity and stereoselectivity, which is often difficult and costly to achieve through chemical methods.[2][4]

Part 2: The Core Biosynthetic Pathway: Biotransformation of Ricinoleic Acid

The most established and logical biosynthetic route to 5-HHA involves the controlled, chain-shortening degradation of ricinoleic acid, a naturally occurring hydroxy fatty acid.

Precursor Deep Dive: Ricinoleic Acid from Castor Oil

Castor oil, derived from the seeds of Ricinus communis, is a unique vegetable oil composed of up to 90% triglycerides of ricinoleic acid.[5][6][7] Ricinoleic acid is an 18-carbon unsaturated hydroxy fatty acid, specifically (9Z,12R)-12-hydroxyoctadec-9-enoic acid.[6] Its inherent hydroxyl group and long carbon chain make it an ideal starting material for biotransformation into shorter-chain hydroxy acids.

The Enzymatic Cascade: From C18 to C7

The conversion of C18 ricinoleic acid to C7 5-HHA is achieved through a modified β-oxidation pathway engineered within a microbial host. This process catabolizes the fatty acid by sequentially cleaving two-carbon units.[8][9]

The process begins with the hydrolysis of castor oil triglycerides by lipases to release free ricinoleic acid. This fatty acid is then transported into the host microorganism and activated by a fatty acyl-CoA synthetase (FACS) to form ricinoleoyl-CoA, priming it for degradation.[10][11]

In eukaryotes, β-oxidation occurs in both mitochondria and peroxisomes, while in prokaryotes, it takes place in the cytosol.[8][12] The pathway consists of a repeating four-step cycle: dehydrogenation, hydration, oxidation, and thiolysis.[8][13] For ricinoleic acid, this process is strategically halted after a specific number of cycles to yield the desired C7 product.

The degradation proceeds as follows:

-

Initial Cycles (C18 → C12): Three standard β-oxidation cycles occur, removing a total of six carbons and yielding three molecules of acetyl-CoA. The intermediate is now a C12 acyl-CoA, with the original C12 hydroxyl group now positioned at C6. The original Δ9 double bond is now at Δ3.

-

Handling Unsaturation: The cis-Δ3 double bond of the C12 intermediate is a non-standard substrate for the β-oxidation machinery. It requires the action of an enoyl-CoA isomerase to convert it into a trans-Δ2 double bond, allowing the cycle to continue.

-

Subsequent Cycles (C12 → C7): Two more cycles of β-oxidation shorten the chain from C12 to C8, yielding 5-hydroxyoctanoyl-CoA. A final thiolytic cleavage yields one molecule of acetyl-CoA and the target molecule, 5-hydroxyheptanoyl-CoA.

The accumulation of 5-HHA relies on the efficient cleavage of 5-hydroxyheptanoyl-CoA by a thioesterase, releasing the free fatty acid and preventing its further degradation. Engineering the expression of thioesterases with specificities for medium-chain acyl-CoAs is a critical strategy for maximizing product yield.

Caption: Proposed biosynthetic pathway of 5-HHA from castor oil.

Part 3: Experimental Protocols and Methodologies

This section provides a framework for the practical implementation of 5-HHA biosynthesis.

Protocol: Microbial Strain Engineering

Objective: To construct a recombinant Escherichia coli strain capable of converting ricinoleic acid to 5-HHA.

Methodology:

-

Host Selection: E. coli K-12 strains (e.g., MG1655) are commonly used due to their well-characterized genetics and rapid growth.[14][15] Knockout of the native fatty acid degradation regulator (fadR) can enhance fatty acid uptake.

-

Gene Selection:

-

Fatty Acyl-CoA Synthetase (FACS): Overexpress a robust FACS to ensure efficient activation of imported ricinoleic acid.

-

β-Oxidation Enzymes: Ensure the host possesses the necessary enzymes, including enoyl-CoA isomerase for handling the unsaturated bond.

-

Thioesterase: Clone and express a medium-chain specific thioesterase to cleave the final product from CoA.

-

-

Plasmid Construction: Synthesize and clone the selected genes into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter (e.g., T7 or trc).

-

Transformation: Transform the engineered plasmid into the chosen E. coli host strain using standard heat shock or electroporation protocols.

-

Verification: Confirm successful transformation via plasmid sequencing and test protein expression using SDS-PAGE analysis of cell lysates after induction.

Protocol: Fed-Batch Fermentation for 5-HHA Production

Objective: To produce 5-HHA in a controlled bioreactor environment.[16]

Methodology:

-

Inoculum Preparation: Grow a single colony of the engineered strain overnight in 5 mL of LB medium with appropriate antibiotics at 37°C. Use this to inoculate 100 mL of defined mineral medium in a 500 mL shake flask and grow to an OD600 of ~2.0.

-

Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of defined mineral medium containing a limiting amount of glucose (e.g., 10 g/L) and the necessary antibiotics.

-

Fermentation:

-

Inoculate the bioreactor with the seed culture.

-

Maintain conditions: 30-37°C, pH 7.0 (controlled with NH4OH), and dissolved oxygen (DO) at >20% (controlled via agitation and airflow).

-

Once the initial glucose is depleted (indicated by a sharp rise in DO), begin a continuous glucose feed to maintain growth.

-

-

Induction and Substrate Feeding:

-

When the culture reaches a high cell density (OD600 ≈ 50-80), add the inducer (e.g., IPTG) to a final concentration of 0.1-1.0 mM.

-

After 1 hour, begin feeding a solution of ricinoleic acid (or hydrolyzed castor oil) and a non-ionic surfactant (e.g., Tween 80) to aid solubility. Maintain a slow, continuous feed to avoid toxicity.

-

-

Sampling: Aseptically withdraw samples every 4-6 hours to monitor cell density, substrate consumption, and product formation via analytical methods.

-

Harvest: Conclude the fermentation after 48-72 hours, or when productivity ceases.

Protocol: Analytical Quantification by GC-MS

Objective: To extract, derivatize, and quantify 5-HHA from the fermentation broth.

Methodology:

-

Sample Preparation:

-

Centrifuge 1 mL of fermentation broth to pellet the cells.

-

Transfer the supernatant to a new tube. Acidify to pH < 2 with concentrated HCl.

-

Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the 5-HHA.

-

Centrifuge and carefully transfer the upper organic layer to a clean glass vial.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

-

Incubate at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Use a non-polar column (e.g., DB-5ms).

-

Run a temperature gradient program (e.g., 80°C for 2 min, ramp to 280°C at 10°C/min).

-

Identify the 5-HHA-TMS derivative by its characteristic retention time and mass spectrum.

-

Quantify using a standard curve prepared with authentic 5-HHA standard.

-

Part 4: Data, Challenges, and Future Outlook

Data Summary

The performance of a 5-HHA bioprocess can be evaluated using several key metrics. The table below presents hypothetical but realistic target values for an optimized lab-scale process.

| Parameter | Target Value | Unit |

| Cell Density (OD600) | 80 - 100 | - |

| Ricinoleic Acid Consumed | 40 - 50 | g/L |

| 5-HHA Titer | 15 - 25 | g/L |

| Molar Yield | 45 - 55 | % (mol/mol) |

| Volumetric Productivity | 0.3 - 0.5 | g/L/h |

Experimental Workflow Visualization

Caption: A typical workflow for developing a 5-HHA biosynthetic process.

Key Challenges and Strategic Solutions

-

Substrate/Product Toxicity: High concentrations of fatty acids can disrupt cell membranes and inhibit growth.

-

Solution: Implement controlled feeding strategies to maintain low substrate concentrations. Engineer host strains for enhanced solvent tolerance.

-

-

Enzyme Efficiency and Specificity: The efficiency of the β-oxidation enzymes and the chain-length specificity of the terminating thioesterase are critical for high yields.

-

Solution: Employ protein engineering and directed evolution to improve enzyme kinetics and tailor substrate specificity.

-

-

Cofactor Imbalance: The β-oxidation pathway generates reducing equivalents (NADH and FADH2), while fatty acid synthesis consumes them (NADPH).[17] An imbalance can limit pathway flux.

-

Solution: Engineer cofactor regeneration pathways to maintain a balanced intracellular redox state.

-

Future Directions

The field is moving towards integrating systems biology with metabolic engineering. The use of CRISPR/Cas9 for rapid genome editing, coupled with biosensor development for high-throughput screening, will accelerate the design-build-test-learn cycle. Furthermore, expanding the substrate scope to include other renewable feedstocks and engineering pathways for novel hydroxy acids will broaden the portfolio of bio-based chemicals.

Part 5: Conclusion

The biosynthesis of this compound from fatty acids represents a promising fusion of industrial biotechnology and sustainable chemistry. By leveraging a modified β-oxidation pathway in an engineered microbial host, it is possible to convert abundant, renewable feedstocks like castor oil into a valuable C7 platform chemical. While challenges in toxicity, enzyme efficiency, and metabolic balancing remain, the strategic application of metabolic engineering and synthetic biology principles, guided by the methodologies outlined in this guide, will continue to drive progress toward commercially viable bioproduction.

Part 6: References

-

Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Retrieved from [Link]

-

Le-Huu, P., et al. (2025). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. FEBS Journal.

-

Martin, V. J. J., et al. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. WIREs Computational Molecular Science.

-

Hardwick, J. P., & Garcia, V. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Peertechz Publications.

-

Pinot, F., et al. (n.d.). Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF on ResearchGate.

-

McKeon, T. A. (n.d.). Biosynthesis of Ricinoleic Acid for Castor-Oil Production. ResearchGate.

-

Tiwari, A., & Sontakke, S. (2024). Castor Oil. StatPearls - NCBI Bookshelf.

-

Study.com. (n.d.). Beta Oxidation | Definition, Cycle & Products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Retrieved from [Link]

-

McKeon, T. A. (2002). Biosynthesis of Ricinoleic Acid for Castor-Oil Production. Taylor & Francis eBooks.

-

Wall, V. T., & Zito, P. M. (n.d.). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf.

-

Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

-

Medicosis Perfectionalis. (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube.

-

Ogunniyi, D. S. (2016). Castor Oil: Properties, Uses, and Optimization of Processing Parameters in Commercial Production. PubMed Central.

-

CasChem. (n.d.). Castor Oil and its Chemistry. Retrieved from [Link]

-

Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. (n.d.). SCIEPublish.

-

Cyberlipid. (n.d.). Ricinoleic acid. Retrieved from [Link]

-

Jo, J. E., et al. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. PubMed.

-

Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

-

LIPID MAPS. (2023). Ricinoleic acid. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Fatty acid biosynthesis. Retrieved from [Link]

-

Britannica. (n.d.). Ricinoleic acid | chemical compound. Retrieved from [Link]

-

Bååth, J. A., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts - PMC.

-

Kim, D. Y., et al. (2024). Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone. PubMed.

-

Gaginella, T. S., et al. (1975). Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro. PubMed.

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

Cheng, Y., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology.

-

Murray, R. K., et al. (n.d.). Biosynthesis of Fatty Acids & Eicosanoids. Harper's Illustrated Biochemistry, 31e.

-

Todea, A., et al. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. Biotechnology for Biofuels - NIH.

-

Sharma, M., & Kanwar, S. S. (2016). Hydroxy Acids: Production and Applications. ResearchGate.

-

de la Cruz, J. G. S., et al. (2023). Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems. MDPI.

-

Sousa, A. S., et al. (2023). Microbial Hyaluronic Acid Production: A Review. Polymers - PMC.

-

Lee, D., et al. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Microbial Cell Factories - NIH.

-

Todea, A., et al. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. ResearchGate.

Sources

- 1. Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

- 6. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 7. LIPID MAPS [lipidmaps.org]

- 8. Beta Oxidation | Definition, Cycle & Products - Lesson | Study.com [study.com]

- 9. youtube.com [youtube.com]

- 10. Castor Oil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial Hyaluronic Acid Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

The Enigmatic Role of 5-Hydroxyheptanoic Acid in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Intersections of Fatty Acid Metabolism

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis, primarily orchestrated by the mitochondrial β-oxidation spiral. However, the metabolic landscape is far more intricate than this canonical pathway suggests. Alternative routes, such as ω-oxidation, and the metabolic consequences of their intermediates, particularly in the context of genetic disorders of fatty acid oxidation, present a complex and fascinating area of study. This guide delves into the hypothetical and evidenced-based role of 5-hydroxyheptanoic acid, a medium-chain hydroxy fatty acid, at the crossroads of these metabolic pathways. While not a household name in fatty acid oxidation, its structural characteristics and the behavior of analogous molecules suggest a subtle but potentially significant role, particularly when primary metabolic pathways are compromised. This document will synthesize our current understanding, drawing from established principles of fatty acid metabolism, data from related molecules, and the pathophysiology of relevant inborn errors of metabolism.

The Canonical and Alternative Routes of Fatty Acid Oxidation

To understand the potential role of this compound, a foundational understanding of the primary and secondary fatty acid oxidation pathways is essential.

Mitochondrial β-Oxidation: The Primary Energy Source

Mitochondrial β-oxidation is the principal pathway for the degradation of fatty acids, systematically shortening the acyl-CoA chain by two-carbon units to produce acetyl-CoA, NADH, and FADH2.[1] This process is a cyclical series of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic cleavage by β-ketothiolase.[2]

This pathway is highly efficient for even-chain saturated fatty acids. The metabolism of odd-chain fatty acids, such as heptanoic acid (C7), proceeds through the same cycle until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

ω-Oxidation: A Subsidiary Pathway with Significant Implications

When β-oxidation is impaired, or when there is an excess of fatty acids, the cell can utilize alternative pathways, most notably ω-oxidation, which occurs in the smooth endoplasmic reticulum.[4] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[4] The key enzymes in this process are:

-

Cytochrome P450 monooxygenases: These enzymes hydroxylate the ω-carbon.[5][6]

-

Alcohol dehydrogenase: This enzyme oxidizes the newly formed hydroxyl group to an aldehyde.

-

Aldehyde dehydrogenase: This enzyme oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[4]

The resulting dicarboxylic acid can then undergo β-oxidation from either end in the mitochondria. A related pathway, ω-1 oxidation, results in hydroxylation of the penultimate carbon.

Diagram 1: Overview of Major Fatty Acid Oxidation Pathways

A simplified representation of mitochondrial β-oxidation and endoplasmic reticulum ω-oxidation.

This compound: A Product of ω-1 Oxidation of Heptanoic Acid

Heptanoic acid is a seven-carbon medium-chain fatty acid. Its primary metabolic fate is β-oxidation. However, like other fatty acids, it can be a substrate for ω-oxidation. Hydroxylation of heptanoic acid at the ω-1 position (C6) would yield 6-hydroxyheptanoic acid, while hydroxylation at the ω-2 position (C5) produces This compound . The enzymes responsible for such in-chain hydroxylations are typically cytochrome P450s.[6][7] While ω- and ω-1 hydroxylation are more extensively studied, in-chain hydroxylation is a known capability of this versatile enzyme family.

The Intersection with Inborn Errors of Metabolism: MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation.[8] It results from a deficiency in the enzyme that catalyzes the first step of β-oxidation for fatty acids with chain lengths of 6 to 10 carbons.[8] When MCAD is deficient, the β-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of medium-chain fatty acyl-CoAs, which are then diverted into alternative metabolic pathways, including ω-oxidation.[9][10] This results in the urinary excretion of a characteristic profile of metabolites, including:

-

Medium-chain dicarboxylic acids

-

Acylglycines (e.g., hexanoylglycine, suberylglycine)[4]

-

Hydroxy fatty acids

While this compound is not a primary diagnostic marker for MCAD deficiency, the structurally similar 5-hydroxyhexanoic acid has been detected and quantified in the urine of affected individuals.[11] This strongly suggests that under conditions of impaired β-oxidation, the ω-1 and ω-2 hydroxylation of medium-chain fatty acids is an active metabolic route.

Table 1: Key Metabolites in MCAD Deficiency

| Metabolite Class | Specific Examples | Significance |

| Dicarboxylic Acids | Adipic (C6), Suberic (C8), Sebacic (C10) acids | Result of increased ω-oxidation of accumulated medium-chain fatty acids.[9] |

| Acylglycines | Hexanoylglycine, Suberylglycine | Conjugation products of accumulated acyl-CoAs with glycine.[4] |

| Hydroxy Fatty Acids | 5-Hydroxyhexanoic acid | Products of ω-1 oxidation of accumulated medium-chain fatty acids.[11] |

A Model for the Metabolism of this compound: Insights from 5-Hydroxydecanoate

Direct experimental data on the metabolism of this compound is scarce. However, a detailed study on the closely related molecule, 5-hydroxydecanoate, provides a compelling model for its potential metabolic fate.[12] This research demonstrated that 5-hydroxydecanoate can enter the β-oxidation pathway:

-

Activation: 5-hydroxydecanoate is a substrate for acyl-CoA synthetase, forming 5-hydroxydecanoyl-CoA.[12] It is highly probable that this compound is similarly activated to 5-hydroxyheptanoyl-CoA by a medium-chain acyl-CoA synthetase.[13][14]

-

First Dehydrogenation: 5-hydroxydecanoyl-CoA is a substrate for MCAD.[12] This suggests that the hydroxyl group at the C5 position does not prevent the enzyme from acting on the α and β carbons.

-

Hydration: The product of the MCAD reaction, 5-hydroxydecenoyl-CoA, is a substrate for enoyl-CoA hydratase.[12]

This indicates that 5-hydroxyheptanoyl-CoA could likely undergo the initial steps of β-oxidation.

A Potential Bottleneck in β-Oxidation

The study of 5-hydroxydecanoate also revealed a critical insight: while it can enter the β-oxidation spiral, its metabolism can also inhibit the oxidation of other fatty acids. This creates a "bottleneck" in the pathway. This inhibitory effect could be due to the accumulation of a downstream metabolite that interferes with one of the β-oxidation enzymes. If this compound is metabolized similarly, its presence could potentially impair the overall flux of fatty acid oxidation, a particularly relevant consideration in the context of a pre-existing metabolic disorder like MCAD deficiency.

Diagram 2: Hypothetical Metabolism of this compound

A diagram illustrating the potential activation and entry of this compound into the β-oxidation pathway, and its possible inhibitory effect.

Experimental Protocols for Investigating the Role of this compound

To elucidate the precise role of this compound in fatty acid oxidation, a series of targeted experiments are necessary.

Protocol 1: In Vitro Enzymatic Assays

Objective: To determine if this compound is a substrate for key enzymes in fatty acid activation and β-oxidation.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human medium-chain acyl-CoA synthetase (ACSM), medium-chain acyl-CoA dehydrogenase (MCAD), and enoyl-CoA hydratase.

-

Substrate Synthesis: Synthesize this compound and its potential downstream metabolites (e.g., 5-hydroxyheptenoyl-CoA).

-

Acyl-CoA Synthetase Assay:

-

Incubate ACSM with this compound, CoA, and ATP.

-

Monitor the formation of 5-hydroxyheptanoyl-CoA over time using HPLC or LC-MS.

-

Determine kinetic parameters (Km and Vmax).

-

-

MCAD Assay:

-

Incubate MCAD with 5-hydroxyheptanoyl-CoA and an electron acceptor (e.g., ferricenium).

-

Monitor the reduction of the electron acceptor spectrophotometrically.

-

Calculate kinetic parameters.

-

-

Enoyl-CoA Hydratase Assay:

-

Incubate enoyl-CoA hydratase with synthetically prepared 5-hydroxyheptenoyl-CoA.

-

Monitor the decrease in absorbance at 263 nm, corresponding to the hydration of the double bond.

-

Determine enzyme activity.

-

Protocol 2: Cellular Metabolism Studies

Objective: To investigate the metabolism of this compound in intact cells and its effect on overall fatty acid oxidation.

Methodology:

-

Cell Culture: Use cultured human fibroblasts or hepatocytes. For disease modeling, use cells from patients with MCAD deficiency.

-

Stable Isotope Labeling: Treat cells with ¹³C-labeled this compound.

-

Metabolite Extraction: After incubation, extract intracellular and extracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracts to identify and quantify ¹³C-labeled metabolites, tracing the metabolic fate of this compound.

-

Fatty Acid Oxidation Flux Assay:

-

Incubate cells with radiolabeled palmitate in the presence and absence of unlabeled this compound.

-

Measure the production of radiolabeled CO2 or acid-soluble metabolites to determine the rate of fatty acid oxidation.

-

Assess for any inhibitory effects of this compound.

-

Concluding Remarks and Future Directions

The role of this compound in fatty acid oxidation is, at present, largely inferred from the behavior of structurally similar molecules and the known metabolic perturbations in disorders like MCAD deficiency. It is likely a minor metabolite of heptanoic acid, formed via ω-2 hydroxylation by cytochrome P450 enzymes. The available evidence strongly suggests that it can be activated to its CoA ester and enter the mitochondrial β-oxidation pathway. However, its most significant role may be as a modulator or partial inhibitor of this pathway, especially when its concentration is elevated due to a primary metabolic block.

Future research should focus on:

-

Screening for this compound in patient samples: A targeted analysis of urine and plasma from individuals with MCAD deficiency and other fatty acid oxidation disorders is needed to establish its clinical relevance.

-

Identifying the specific enzymes involved: Pinpointing the cytochrome P450 isoforms responsible for its formation and the specific β-oxidation enzymes with which it and its metabolites interact is crucial.

-

Investigating potential signaling roles: As other fatty acid derivatives have been shown to have signaling properties, exploring whether this compound has any such activity is a worthwhile endeavor.

By addressing these questions, the scientific community can move from a hypothetical understanding to a concrete characterization of the role of this enigmatic molecule in the complex web of fatty acid metabolism.

References

- Duran M, De Klerk JB, Wadman SK, Bruinvis L, Ketting D: The differential diagnosis of dicarboxylic aciduria. J Inherit Metab Dis. 1984;7 Suppl. [Link]

- Hammerer, M., Schober, M., & Hammel, M. (2021). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Biotechnology Advances, 47, 107695.

- Jin, S. J., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771.

- Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611–616.

- Wikipedia contributors. (2024, January 4). Beta oxidation. In Wikipedia, The Free Encyclopedia.

- Hanley, P. J., & Daut, J. (2003). Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. The Journal of physiology, 547(Pt 2), 377–384.

- Johnston, J. B., & Glieder, A. (2014). Structural control of cytochrome P450-catalyzed ω-hydroxylation. Applied microbiology and biotechnology, 98(19), 8047–8056.

- Tyni, T., & Pihko, H. (1999). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of inherited metabolic disease, 22(4), 453–456.

- Poulos, T. L. (2014). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Israel journal of chemistry, 54(4), 345–352.

- S. O. S. Group. (2024). Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. Chemistry & Biodiversity, 21(1), e202301382.

- Mayo Clinic Laboratories. (n.d.). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD).

- Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313.

- AOCS. (n.d.). Mitochondrial Fatty Acid β-Oxidation.

- Mo, D. (2013, June 9).

- Li, L. O., & Yang, X. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et biophysica acta, 1801(3), 235–242.

- Reactome. (n.d.). Fatty acyl-CoA biosynthesis.

- Heleno, S. A., Martins, A., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules (Basel, Switzerland), 20(11), 20575–20590.

- Hynes, M. J., & Howlett, N. G. (2012). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. Eukaryotic cell, 11(9), 1147–1156.

- AMBOSS. (2020, April 2). Energy Metabolism - Part 5: Beta-oxidation Reactions with molecular structures [Video]. YouTube. [Link]

- Zha, W., & Jiang, Y. (2023). Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants. Journal of Biological Chemistry, 299(2), 102863.

- Faergeman, N. J., & Knudsen, J. (2007). Acyl-CoA Metabolism and Partitioning. In Biochemistry of Lipids, Lipoproteins and Membranes (5th ed., pp. 161–186). Elsevier.

- Naughton, P. J., & Marchant, R. (2023). The Physicochemical and Functional Properties of Biosurfactants: A Review. Molecules (Basel, Switzerland), 28(15), 5871.

- Kraeling, M. E. K., & Bronaugh, R. L. (1997). In vitro percutaneous absorption of alpha hydroxy acids in human skin. Journal of the Society of Cosmetic Chemists, 48(4), 187–197.

- Kumar, S., & Pandey, A. K. (2013). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules (Basel, Switzerland), 18(9), 10444–10471.

Sources

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diagnosis and Discussion -- Case 1076 [path.upmc.edu]

- 9. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. urinemetabolome.ca [urinemetabolome.ca]

- 12. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 5-Hydroxyheptanoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 5-hydroxyheptanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary biocatalytic strategies, experimental protocols, and analytical methodologies. By delving into the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a chiral molecule whose derivatives, particularly its corresponding lactone (δ-heptalactone), are of significant interest as precursors in the synthesis of complex organic molecules and specialty polymers. Traditional chemical synthesis of such hydroxy acids often involves harsh reaction conditions, the use of hazardous reagents, and can suffer from a lack of stereospecificity, leading to challenging purification processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative, enabling the production of enantiomerically pure compounds under mild conditions.[1][2]

This guide will explore two promising enzymatic routes for the synthesis of this compound:

-

Direct Hydroxylation of Heptanoic Acid: Utilizing the regioselective C-H activation capabilities of Cytochrome P450 monooxygenases.

-

Baeyer-Villiger Oxidation of a Cyclic Ketone Precursor: Employing Baeyer-Villiger monooxygenases (BVMOs) for the synthesis of a lactone intermediate, followed by hydrolysis.

Strategic Approaches to Enzymatic Synthesis

The choice of enzymatic strategy depends on several factors, including the desired stereochemistry, available starting materials, and the scalability of the process. Below, we dissect the two primary biocatalytic pathways.